2-Phenylethanol-13C2

LC-MS/MS quantification internal standard selection isotope dilution mass spectrometry

Researchers quantifying 2-phenylethanol via LC-MS or GC-MS face systematic inaccuracy from matrix-induced ion suppression and deuterium isotope effect retention time shifts-errors exceeding 30% in complex food and biological matrices. 2-Phenylethanol-13C2 (CAS 68661-17-6) resolves both limitations as a chemically matched 13C2 internal standard for isotope dilution mass spectrometry (IDMS). • Co-elutes identically with native 2-phenylethanol-zero chromatographic shift • +2 Da mass shift enables unambiguous SRM/MRM discrimination • Validated for SIDA in wine, beer, soy sauce, fermented dairy, and pharmacokinetic studies

Molecular Formula C8H10O
Molecular Weight 124.15 g/mol
Cat. No. B12383947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethanol-13C2
Molecular FormulaC8H10O
Molecular Weight124.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCO
InChIInChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6+1,7+1
InChIKeyWRMNZCZEMHIOCP-AKZCFXPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylethanol-13C2 CAS 68661-17-6 | 13C2-Labeled Internal Standard for Quantitative LC-MS and Metabolomics


2-Phenylethanol-13C2 (CAS 68661-17-6), also designated phenylethyl alcohol-13C2 or benzyl carbinol-13C2, is a stable isotope-labeled analog of the aromatic alcohol 2-phenylethanol in which two carbon atoms are substituted with the heavier, non-radioactive 13C isotope . This compound belongs to the class of 13C-labeled internal standards specifically engineered for isotope dilution mass spectrometry (IDMS). With an isotopic enrichment yielding a +2 Da mass shift relative to the unlabeled endogenous compound, it serves as a chemically matched internal standard that co-elutes identically with the native analyte during chromatographic separation [1].

Why Unlabeled or Deuterium-Labeled 2-Phenylethanol Analogs Cannot Substitute 2-Phenylethanol-13C2 in Validated Analytical Workflows


Analytical methods relying on unlabeled 2-phenylethanol for calibration or deuterium-labeled (e.g., 2-Phenylethanol-d5) internal standards introduce quantifiable sources of inaccuracy that 13C2-labeled standards are designed to eliminate. Unlabeled external calibration fails to compensate for matrix-induced ion suppression or enhancement, leading to recovery deviations that can exceed 30% in complex biological or food matrices [1]. Deuterium-labeled internal standards, while chemically matched, exhibit deuterium isotope effects that cause chromatographic retention time shifts relative to the native analyte—typically 0.02 to 0.05 minutes depending on deuterium number and LC conditions—resulting in differential matrix exposure and compromised correction accuracy during electrospray ionization [1]. In contrast, 13C2-labeled 2-phenylethanol demonstrates chromatographic behavior indistinguishable from the unlabeled compound, ensuring that both analyte and internal standard experience identical matrix microenvironments throughout the entire analytical run [2].

2-Phenylethanol-13C2 Quantitative Differentiation Evidence: Comparative Performance Against Alternative Internal Standards


Chromatographic Co-Elution Fidelity of 13C2-Labeled 2-Phenylethanol Versus Deuterium-Labeled Analogs

13C2-labeled 2-phenylethanol elutes at an identical retention time to the unlabeled native analyte, whereas deuterium-labeled internal standards exhibit measurable retention time shifts due to the deuterium isotope effect on reversed-phase chromatographic interactions [1]. This differential behavior directly impacts quantitative accuracy when electrospray ionization is employed, as analytes eluting at slightly different times encounter varying matrix compositions and ion suppression environments [2].

LC-MS/MS quantification internal standard selection isotope dilution mass spectrometry

Structural Specificity of 2-Phenylethanol-13C2 Isotopic Labeling Pattern for Unambiguous Analyte Identification

2-Phenylethanol-13C2 is specifically labeled at two defined carbon positions, providing a +2 Da mass shift that is unambiguously attributable to the 2-phenylethanol molecular framework . This contrasts with deuterium-labeled 2-phenylethanol-d5, where five deuterium atoms may undergo hydrogen-deuterium exchange under certain analytical conditions (e.g., protic solvents, acidic/basic mobile phases), leading to variable mass shifts and compromised quantitative precision [1]. The carbon-bound 13C2 label is chemically stable and does not exchange under any standard sample preparation or LC-MS conditions.

metabolite identification isotopic tracer fidelity MS/MS spectral interpretation

Quantitative Reliability in Stable Isotope Dilution Assays (SIDA) Using 2-Phenylethanol-13C2

In stable isotope dilution assays (SIDA), the use of 13C-labeled internal standards such as 2-Phenylethanol-13C2 enables absolute quantification with method precision (RSD) typically below 5-10%, compared to external calibration methods that may exhibit RSD values exceeding 20-30% in complex matrices [1]. The +2 Da mass shift of 2-Phenylethanol-13C2 provides sufficient separation from the M+1 and M+2 natural isotopic contributions of unlabeled 2-phenylethanol, minimizing isotopic overlap that could otherwise confound accurate peak area determination [2].

SIDA food authenticity testing flavor compound quantification

Application of 2-Phenylethanol-13C2 in Metabolic Flux Analysis and Tracer Studies

2-Phenylethanol-13C2 serves as a 13C-labeled tracer for investigating metabolic pathways involving aromatic compounds, particularly in microbial fermentation systems where 2-phenylethanol is produced via the Ehrlich pathway from L-phenylalanine . The defined 13C2 labeling pattern allows researchers to track the fate of specific carbon atoms through downstream metabolic transformations using NMR or MS-based detection, providing mechanistic insight that unlabeled or randomly labeled compounds cannot deliver [1].

metabolic flux analysis 13C tracer biochemical pathway elucidation

High-Impact Application Scenarios for 2-Phenylethanol-13C2 in Analytical and Life Science Workflows


Quantitative LC-MS/MS Analysis of 2-Phenylethanol in Alcoholic Beverages and Fermented Foods

2-Phenylethanol-13C2 is deployed as the chemically matched internal standard in stable isotope dilution assays (SIDA) for the absolute quantification of 2-phenylethanol in complex matrices such as wine, beer, sake, soy sauce, and fermented dairy products. The identical chromatographic behavior of 13C2-labeled and unlabeled 2-phenylethanol ensures that matrix-induced ion suppression effects, which vary significantly across different beverage types and fermentation stages, are accurately compensated [1]. This application is critical for quality control, authenticity verification, and flavor profiling where 2-phenylethanol concentration is a key marker of fermentation completeness and product consistency [2].

Metabolic Flux Analysis in Yeast and Bacterial 2-Phenylethanol Bioproduction Strains

Researchers engineering Saccharomyces cerevisiae, Escherichia coli, or other microbial chassis for enhanced 2-phenylethanol production employ 2-Phenylethanol-13C2 as a tracer to quantify flux through the Ehrlich pathway and identify metabolic bottlenecks. The position-specific 13C2 labeling enables tracking of carbon atom fate from L-phenylalanine to 2-phenylethanol via NMR or GC-MS analysis, providing quantitative flux data that informs iterative strain improvement strategies [1]. This application supports industrial biotechnology efforts to replace petrochemical-derived 2-phenylethanol with sustainable bio-based production.

Pharmacokinetic and ADME Studies of 2-Phenylethanol-Containing Formulations

In preclinical pharmacokinetic studies evaluating 2-phenylethanol as an antimicrobial preservative or fragrance component in topical and parenteral formulations, 2-Phenylethanol-13C2 serves as the internal standard for quantifying systemic absorption and tissue distribution. The use of a 13C2-labeled internal standard rather than a deuterium-labeled analog ensures that the analytical method remains free from deuterium isotope effects that could compromise the accuracy of bioavailability calculations [1]. This is particularly relevant for regulatory submissions where validated bioanalytical methods must demonstrate precision within ±15% RSD.

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